molecular formula C19H36O2 B14351118 Nonadecane-2,6-dione CAS No. 93297-98-4

Nonadecane-2,6-dione

Cat. No.: B14351118
CAS No.: 93297-98-4
M. Wt: 296.5 g/mol
InChI Key: RLYAPPHZHNCVOR-UHFFFAOYSA-N
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Description

Significance of Aliphatic Diketones as Architecturally Diverse Synthetic Intermediates and Molecular Scaffolds

Aliphatic diketones are highly prized in organic synthesis for their ability to serve as precursors to a wide variety of more complex molecules. Their two carbonyl groups offer multiple sites for chemical reactions, allowing for the construction of diverse molecular architectures. They are particularly valuable as intermediates in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. For instance, 1,5-diketones are key building blocks for synthesizing pyridines, quinolines, and pyrylium (B1242799) salts. researchgate.netsemanticscholar.org The long aliphatic chain present in molecules like Nonadecane-2,6-dione can impart specific physical properties, such as lipophilicity, which can be crucial in the design of molecules intended to interact with biological membranes.

The arrangement of the ketone groups along the carbon chain leads to a variety of diketone classifications, each with its own characteristic reactivity. The most common classifications are based on the number of carbon atoms separating the two carbonyl groups:

1,2-Diketones (α-diketones): The carbonyl groups are adjacent.

1,3-Diketones (β-diketones): The carbonyl groups are separated by one carbon atom. These are known for their ability to form stable enolates and coordinate with metal ions.

1,4-Diketones (γ-diketones): The carbonyl groups are separated by two carbon atoms, often used in the synthesis of five-membered heterocyclic rings like furans and pyrroles.

1,5-Diketones (δ-diketones): The carbonyl groups are separated by three carbon atoms. This is the class to which this compound belongs.

This compound, with its 19-carbon chain, is a prime example of a long-chain 1,5-diketone. Its structural peculiarity lies in the placement of the two ketone groups at the C2 and C6 positions. This specific arrangement dictates its reactivity, particularly in intramolecular reactions where the carbon backbone can fold to allow the two functional groups to interact, often leading to the formation of six-membered rings.

The historical development of diketone chemistry is intrinsically linked to the advancement of organic synthesis as a whole. Early methods for synthesizing diketones, such as the Claisen condensation for 1,3-diketones, laid the groundwork for understanding their reactivity. The synthesis of 1,5-diketones has traditionally been achieved through methods like the Michael addition of an enolate to an α,β-unsaturated ketone. semanticscholar.org

Contemporary research continues to find new and more efficient ways to synthesize these valuable compounds, with a growing emphasis on green chemistry principles. Modern synthetic strategies often employ transition-metal catalysis or one-pot reactions to improve yields, reduce waste, and increase atom economy. semanticscholar.org The continued interest in long-chain diketones like this compound stems from their potential use in creating complex natural products, specialized polymers, and novel materials with tailored properties.

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its fundamental structure as a long-chain 1,5-diketone places it firmly within a class of compounds of significant and ongoing interest to the chemical research community.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 93297-98-4
Molecular Formula C₁₉H₃₆O₂
Molecular Weight 296.5 g/mol

| IUPAC Name | this compound |

Table 2: Compound Names Mentioned

Compound Name
This compound
Pyridine
Quinoline
Pyrylium salts
Furan (B31954)

Properties

CAS No.

93297-98-4

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

nonadecane-2,6-dione

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-19(21)17-14-15-18(2)20/h3-17H2,1-2H3

InChI Key

RLYAPPHZHNCVOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Nonadecane 2,6 Dione and Structurally Analogous Diketones

Retrosynthetic Analysis of Nonadecane-2,6-dione

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the key is to identify logical bond disconnections that lead to viable synthetic precursors.

Disconnection Strategies for 1,5-Diketones and Higher Homologs

The 1,5-dicarbonyl motif, as seen in this compound, is a common structural feature in organic chemistry. The most effective and widely employed disconnection strategy for such systems is based on the principles of the Michael addition reaction. This involves cleaving the bond between the α- and β-carbons relative to one of the carbonyl groups.

Specifically for this compound, a logical disconnection occurs at the C4-C5 bond. This bond is β to the C6 carbonyl and γ to the C2 carbonyl. This disconnection approach reveals two primary synthons: an enolate synthon and an α,β-unsaturated ketone synthon.

Another viable disconnection, albeit less common for linear systems, could be envisioned through an aldol-type condensation, which would involve breaking a C-C bond adjacent to a carbonyl group. However, the Michael addition disconnection is generally more convergent and efficient for acyclic 1,5-diketones. The Robinson annulation, a powerful method for forming six-membered rings, also utilizes a Michael addition followed by an intramolecular aldol (B89426) condensation, highlighting the versatility of the 1,5-dicarbonyl disconnection strategy. nih.gov

Precursor Identification and Pathway Selection

Based on the primary disconnection strategy, the synthetic precursors for this compound can be identified. The enolate synthon can be generated from a simple ketone, while the α,β-unsaturated ketone serves as the Michael acceptor.

For the synthesis of this compound, the retrosynthetic analysis would yield the following potential precursors:

Pathway A:

Enolate Precursor: Acetone (propan-2-one).

α,β-Unsaturated Ketone Precursor: Pentadec-1-en-3-one.

Pathway B:

Enolate Precursor: 2-Heptadecanone (B131142).

α,β-Unsaturated Ketone Precursor: Methyl vinyl ketone (buten-2-one).

The selection between these pathways would depend on the availability and reactivity of the precursors. Pathway B, utilizing methyl vinyl ketone, a readily available and highly reactive Michael acceptor, is often a preferred route in similar syntheses. The synthesis of the long-chain ketone, 2-heptadecanone, can be achieved through various established methods, such as the reaction of a Grignard reagent with an appropriate nitrile or the oxidation of the corresponding secondary alcohol.

Direct Synthesis and Functionalization of Linear Aliphatic Diketones

The direct synthesis of this compound and its analogs can be achieved through several robust methodologies that form the key carbon-carbon bonds of the diketone framework.

Carbonyl-Carbonyl Coupling and Related Intermolecular Reactions

The formation of 1,5-diketones often relies on the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, a classic example of a carbonyl-carbonyl coupling strategy. The Michael addition reaction is the cornerstone of this approach. organic-chemistry.org

In the context of synthesizing this compound, this would involve the reaction of an enolate derived from a ketone with an α,β-unsaturated ketone. For instance, the lithium enolate of 2-heptadecanone can be reacted with methyl vinyl ketone. The reaction is typically carried out in an aprotic solvent at low temperatures to ensure kinetic control and minimize side reactions.

One-pot syntheses combining Claisen-Schmidt condensation and Michael addition have also been developed for the preparation of 1,5-diketones, particularly for aromatic substrates. nih.govacs.orgresearchgate.net This approach, however, may be less efficient for the synthesis of a specific, unsymmetrical long-chain aliphatic diketone like this compound due to the potential for multiple condensation products.

Radical-based methods have also emerged for the synthesis of 1,5-diketones. For example, a silver-catalyzed ring-opening acylation of cyclobutanols with aromatic aldehydes provides access to 1,5-diketones under mild and neutral conditions. acs.org

Strategies Involving Alkyl Ketone and Enol Ester Precursors in Acylation Reactions

The acylation of ketone enolates is a powerful method for the formation of β-dicarbonyl compounds. While typically used for the synthesis of 1,3-diketones, modifications of this strategy can be adapted for higher homologs. The acylation of a pre-formed enolate with an acylating agent, such as an ester or acid chloride, is a common approach. ucalgary.ca

A relevant strategy for the synthesis of a 1,5-diketone precursor involves the acylation of a ketone enolate with an enol ester. The enol ester acts as an electrophilic partner, and the subsequent reaction with a nucleophile can lead to the desired diketone framework. For instance, the enolate of a long-chain ketone could be acylated with an enol ester of a short-chain aldehyde, followed by further synthetic manipulations.

The direct C-acylation of ketone enolates with esters, known as the Claisen condensation, is a fundamental reaction in organic synthesis. nih.gov This reaction is most efficient when the ester component is non-enolizable to prevent self-condensation.

Enolate Alkylation and Cross-Coupling Methods for Diketone Formation

The alkylation of enolates provides a versatile route to construct carbon-carbon bonds. libretexts.orglibretexts.org For the synthesis of a 1,5-diketone like this compound, a stepwise alkylation approach can be envisioned. This would involve the alkylation of a β-ketoester or a similar precursor, followed by further transformations to install the second carbonyl group.

The acetoacetic ester synthesis is a classic example where the enolate of ethyl acetoacetate (B1235776) is alkylated and then hydrolyzed and decarboxylated to yield a ketone. vanderbilt.edu By choosing an appropriate alkylating agent, a long-chain ketone precursor for this compound could be synthesized.

More advanced cross-coupling methodologies have also been developed. For example, the cross-coupling of dissimilar ketone enolates has been achieved via the formation of an enolonium species, providing access to non-symmetrical 1,4-diketones. beilstein-journals.org While not directly yielding a 1,5-diketone, this demonstrates the potential of modern coupling strategies in constructing complex dicarbonyl compounds. Palladium-catalyzed cross-coupling reactions of cyclopropanol (B106826) with acyl chlorides have also been reported for the synthesis of 1,4-diketones. google.com

Modified Oxidation Methodologies for Diketone Generation

The oxidation of alcohols to ketones is a fundamental transformation in organic synthesis. lscollege.ac.in For the generation of diketones, particularly from diols, several modified oxidation methodologies have been developed to enhance selectivity and efficiency.

A notable method involves the use of o-iodoxybenzoic acid (IBX), which facilitates the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. google.com This reagent is particularly useful as it can oxidize 1,2-diols to α-ketols and α-diketones without cleaving the carbon-carbon bond. google.com The reaction is typically carried out in a dimethyl sulfoxide (B87167) (DMSO) containing medium at temperatures ranging from -40 to 60 °C. google.com Another approach utilizes a combination of sodium bromate (B103136) (NaBrO3) and sodium bisulfite (NaHSO3) to selectively oxidize various diols to their corresponding hydroxy ketones and/or diketones with satisfactory yields. oup.com This method is advantageous as it minimizes the formation of cleavage products often seen with conventional oxidizing agents. oup.com

The choice of oxidant can also influence the outcome of the reaction. For instance, a nitroxyl-radical-catalyzed oxidation using diisopropyl azodicarboxylate (DIAD) can convert 1,2-diols to either hydroxyl ketones or diketones depending on the amount of DIAD used. organic-chemistry.orgorganic-chemistry.org Similarly, using TEMPO as a catalyst with iodobenzene (B50100) dichloride as the stoichiometric oxidant allows for the controlled oxidation of 1,2-diols to α-hydroxy ketones or α-diketones. organic-chemistry.orgorganic-chemistry.org For secondary alcohols, a CeBr3/H2O2 system offers a green and efficient method for oxidation to ketones, showcasing high selectivity for secondary over primary alcohols. organic-chemistry.org

The following table summarizes various oxidizing agents and their applications in the synthesis of ketones and diketones from alcohols and diols.

Oxidizing Agent/SystemSubstrateProductKey Features
o-Iodoxybenzoic acid (IBX)1,2-diolsα-DiketonesSelective oxidation without C-C bond cleavage. google.com
NaBrO3/NaHSO3DiolsHydroxy ketones/DiketonesMinimizes cleavage products. oup.com
DIAD/Nitroxyl radical1,2-diolsHydroxyl ketones/DiketonesProduct depends on the amount of oxidant used. organic-chemistry.orgorganic-chemistry.org
TEMPO/Iodobenzene dichloride1,2-diolsα-Hydroxy ketones/α-DiketonesControlled oxidation. organic-chemistry.orgorganic-chemistry.org
CeBr3/H2O2Secondary alcoholsKetonesGreen, selective oxidation. organic-chemistry.org
Dess-Martin periodinaneSecondary alcoholsKetonesMild oxidant, reaction at room temperature. lscollege.ac.in
Swern OxidationSecondary alcoholsKetonesUses oxalyl chloride and DMSO. lscollege.ac.in

Indirect and Specialized Synthetic Approaches for Diketone Scaffolds

Beyond direct oxidation, several indirect and specialized methods have been developed for constructing diketone frameworks. These approaches often involve carbon-carbon bond-forming reactions, providing access to a wide range of structurally diverse diketones.

The Michael addition is a powerful tool for the formation of 1,5-diketones. organic-chemistry.org This reaction typically involves the conjugate addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. jove.com A classic and widely used method is the Claisen-Schmidt condensation followed by a Michael addition reaction. nih.govlew.ro This approach often involves the reaction of an aryl methyl ketone with an aryl aldehyde under basic conditions to first form a chalcone (B49325) (an α,β-unsaturated ketone), which then undergoes a Michael addition with another equivalent of the ketone. nih.gov This can be performed as a one-pot synthesis, offering advantages such as shorter reaction times and high yields. nih.govlew.ro

The Robinson annulation is another important reaction that utilizes a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring. jove.com This base-catalyzed reaction is effective for creating six-membered rings from 1,3-dicarbonyl donors and α,β-unsaturated carbonyl acceptors. jove.com

Researchers have also explored solvent-free conditions using phase transfer catalysts for the Michael-type addition of cyclohexanone (B45756) to chalcone derivatives, yielding 1,5-diketones in moderate to high yields. tubitak.gov.tr Furthermore, DBU-catalyzed Michael reactions of enones with 1,3-diketones have been developed for the gram-scale preparation of the adducts, which can then be transformed into other useful compounds. thieme-connect.com

Cycloaddition reactions offer another strategic approach to the synthesis of diketone cores. The de Mayo reaction, a photochemical [2+2] cycloaddition between the enol form of a 1,3-diketone and an alkene, generates a cyclobutanol (B46151) intermediate that can subsequently open to form a 1,5-diketone. researchgate.net This reaction has been adapted to use visible light, expanding its applicability. rsc.org

While specific examples of Rh(I)-catalyzed [3+2+1] cycloadditions for this compound were not found, the general principle of using transition metal-catalyzed cycloadditions to construct complex cyclic systems is a well-established area of research. Photo-induced cycloadditions of α-diketones with compounds containing C=C or C≡C bonds can proceed through various pathways, including [2+2] and [4+4] cycloadditions, leading to diverse cycloadducts. mdpi.com The specific pathway is influenced by the nature of the α-diketone and the substituents on the unsaturated moiety. mdpi.com For instance, the photochemical [2+2] cycloaddition of a furanyl-tetrahydroindolone was a key step in the synthesis of the core of acutumine. nih.gov

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for building complex molecules like diketones from simple starting materials in a single step, avoiding the isolation of intermediates. lew.ro Several one-pot methods for synthesizing 1,5-diketones have been developed based on the Claisen-Schmidt condensation followed by a Michael addition. lew.roresearchgate.net These reactions are often performed under transition-metal-free conditions, using a base like sodium hydroxide (B78521) or potassium hydroxide, and offer benefits such as high yields, short reaction times, and the use of inexpensive starting materials. nih.govnih.govlew.ro

A facile one-pot synthesis of 1,5-diketones has been achieved through the aldol condensation of aryl ketones and aryl aldehydes. nih.gov Another innovative one-pot approach involves the palladium-mediated tandem isomerization-methylenation of allylic alcohols. acs.org This methodology utilizes a palladium acetate (B1210297) catalyst and BINOL phosphoric acid to generate 1,5-diketones with only hydrogen and water as byproducts. acs.org

MCRs have also been employed for the synthesis of diketone-containing heterocyclic compounds. For example, a Yb(OTf)3-catalyzed reaction of a primary amine/diamine, furfural, and a 1,3-diketone can produce 1,3-diketone-linked N-substituted pyrroles and related structures in good yields. nih.gov

The introduction of long alkyl chains is crucial for the synthesis of molecules like this compound. Alkylation reactions are a primary method for achieving this. While direct alkylation of simple ketones can sometimes be challenging due to issues with regioselectivity and polyalkylation, various strategies have been developed to address these problems.

One approach involves the nickel-catalyzed direct α-alkylation of aryl methyl ketones with benzyl (B1604629) alcohol. nih.gov Another strategy is the ruthenium-catalyzed alkylation of cyclopropanols with sulfoxonium ylides, which provides a range of 1,5-diketones. organic-chemistry.org

For introducing long chains onto more complex scaffolds, such as calix rsc.orgarenes, the reaction of halogenmethyl derivatives with 1,3-diketones like acetylacetone (B45752) in the presence of a base has been shown to be an efficient method for creating poly-1,3-diketone structures. mdpi.com

Modern Innovations in Diketone Synthesis

Recent advancements in synthetic methodology continue to provide novel and more efficient routes to diketones. These innovations often focus on improving selectivity, expanding substrate scope, and utilizing more environmentally benign conditions.

Recent developments in the synthesis of 1,3-diketones include methods based on rearrangements and concerted mechanisms, moving beyond traditional acylation approaches. ingentaconnect.comingentaconnect.com For 1,5-diketones, a notable innovation is the palladium-mediated tandem isomerization–methylenation of allylic alcohols, which offers a one-pot synthesis with high atom economy. acs.org

The use of multicomponent reactions continues to be a fruitful area of research. A palladium-catalyzed four-component coupling of an aryl halide, an alkyl zinc reagent, and two molecules of an isocyanide has been developed for the synthesis of unsymmetrical 1,2-diketones. researchgate.net Additionally, light-driven three-component reactions using a cobalt carbonyl complex have been shown to produce 1,4-diketones. organic-chemistry.org

Electrochemical methods are also emerging as a powerful tool. The electrochemical oxidative decarboxylation of malonic acid derivatives provides a route to diketones, ketoesters, and tetraketones. ulb.ac.be

Application of Organocatalysis and Metal-Catalyzed Transformations

The use of small organic molecules and transition metals as catalysts has revolutionized the synthesis of diketones, offering powerful alternatives to traditional methods. numberanalytics.com These catalytic approaches often provide high levels of selectivity and efficiency under mild conditions. numberanalytics.comrsc.org

Organocatalysis , which utilizes metal-free organic molecules to accelerate reactions, has emerged as a key strategy. numberanalytics.com These catalysts are generally cost-effective, stable, non-toxic, and readily available. researchgate.net Common activation modes include enamine and iminium ion catalysis, which lower the reaction's activation energy. numberanalytics.comunibo.it Proline and its derivatives are well-studied organocatalysts, known for facilitating asymmetric transformations like aldol reactions, Mannich reactions, and Michael additions. numberanalytics.comcam.ac.uk For instance, the (S)-5-pyrrolidin-2-yltetrazole, a proline alternative, has demonstrated high efficiency and better solubility in non-polar solvents for Mannich-type additions and the asymmetric addition of nitroalkanes to enones. cam.ac.uk Organocatalysis is recognized for its environmentally friendly nature, minimizing by-products and chemical hazards. researchgate.net

Metal-catalyzed transformations offer a broad spectrum of possibilities for diketone synthesis, employing metals such as palladium, copper, nickel, and iron. frontiersin.org Palladium-catalyzed reactions are particularly prominent. One such method is the cross-coupling of cyclopropanols with acyl chlorides to produce 1,4-diketones. organic-chemistry.org Another palladium-catalyzed approach involves the addition of organozinc reagents to enones in the presence of carbon monoxide. organic-chemistry.org Copper catalysis is also widely used. A cooperative Pd/Ag catalytic system has been developed for synthesizing difluoromethylarenes, overcoming challenges in transmetallation. rsc.org Furthermore, copper has been used to catalyze the formation of 1,2-diketones from alkynes, using dioxygen and water as environmentally benign oxygen sources. organic-chemistry.org Nickel-catalyzed C-H amination of aliphatic azides provides an efficient route to pyrrolidines under mild conditions. frontiersin.org Iron-based catalysts have been employed in enantioselective intramolecular C(sp³)-H amination to create complex N-heterocycles with high functional group tolerance. frontiersin.org

Table 1: Comparison of Catalytic Methodologies for Diketone Synthesis
Catalytic SystemReaction TypeKey FeaturesExample Catalyst/ReagentReference
OrganocatalysisAsymmetric Michael AdditionMetal-free, high enantioselectivity, mild conditions. numberanalytics.comresearchgate.netProline, 5-Pyrrolidin-2-yltetrazole cam.ac.uk
Palladium CatalysisCross-CouplingForms 1,4-diketones from cyclopropanols and acyl chlorides. organic-chemistry.orgPd Catalyst organic-chemistry.org
Copper CatalysisOxidation of AlkynesUses O₂ and H₂O as oxygen sources for 1,2-diketone synthesis. organic-chemistry.orgCopper powder / Selectfluor organic-chemistry.org
Visible-Light PhotocatalysisC-C CouplingSubstituent-controlled selective synthesis of 1,2-diketones from terminal alkynes. rsc.orgHeteroleptic Cu(I) complexes rsc.org

Green Chemistry Principles in Diketone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistrydocs.com This paradigm is increasingly applied to diketone synthesis through methods like mechanosynthesis, solvent-free reactions, and the use of aqueous media.

Aqueous Media Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. Several methodologies for diketone synthesis have been adapted for aqueous conditions. One approach involves the Michael addition of primary aliphatic nitro compounds to α,β-unsaturated enones in water, followed by treatment with a hydrogen peroxide solution to yield 1,4-diketones. acs.org Another catalyst-free method involves the three-component reaction of alkylglyoxals, 1,3-dicarbonyl compounds, and a nucleophile in water to produce 1,4-diketone scaffolds. rsc.org The use of an Oxone/aluminum trichloride (B1173362) mixture also enables the efficient dichlorination of 1,3-diketones in an aqueous medium. thieme-connect.com

Solvent-Free Synthesis and Mechanosynthesis: Eliminating organic solvents is a core principle of green chemistry, as it prevents waste and reduces environmental impact. chemistrydocs.com Solvent-free reactions can be performed by grinding solid reactants together (mechanosynthesis) or by reacting neat liquids or melts. chemistrydocs.comsioc-journal.cn For example, the bromination of both liquid and solid 1,3-diketones and β-keto esters has been successfully achieved by simple trituration with N-bromosuccinimide (NBS) at room temperature, with a simple water-based work-up. psu.eduscilit.com This method avoids organic solvents entirely. psu.eduscilit.com Similarly, the condensation of diketones, aromatic aldehydes, and a nitrogen source can be performed under solvent-free conditions, offering advantages like short reaction times and high yields. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in green chemistry for its ability to accelerate reactions, often leading to higher yields in shorter times compared to conventional heating. eurekaselect.com The synthesis of β-diketone hydrazone derivatives through the condensation of β-diketones and isoniazid (B1672263) is one such reaction where microwave assistance significantly improved product yields and reduced reaction times, aligning with green chemistry principles. eurekaselect.com

Table 2: Green Synthesis Approaches for Diketones
Green PrincipleMethodologyReactantsOutcomeReference
Aqueous MediaMichael Addition / OxidationNitroalkanes, α,β-unsaturated enonesOne-pot synthesis of 1,4-diketones. acs.org acs.org
Aqueous MediaThree-Component ReactionAlkylglyoxals, 1,3-dicarbonyls, nucleophilesStraightforward synthesis of 1,4-diketone scaffolds without a catalyst. rsc.org rsc.org
Solvent-FreeMechanosynthesis (Grinding)1,3-Diketones, N-bromosuccinimide (NBS)High-yield monobromination at room temperature. psu.eduscilit.com psu.eduscilit.com
Microwave-AssistedCondensation Reactionβ-Diketones, IsoniazidIncreased yield of β-diketone hydrazones in shorter reaction times. eurekaselect.com eurekaselect.com

Chemo- and Regioselective Synthesis of Asymmetric Diketones

The synthesis of asymmetric diketones, where the two carbonyl groups are in different chemical environments, requires precise control over chemo- and regioselectivity. This is crucial for creating structurally complex molecules with specific functionalities.

Chemo- and Regioselectivity: Achieving selectivity is paramount when multiple reactive sites are present. An umpolung strategy has been developed for the chemo- and regioselective cascade addition of diethylzinc (B1219324) to α-diketones, followed by an intramolecular Michael reaction. acs.orgnih.gov This method produces a wide array of highly substituted 1-indanones in excellent yields. acs.orgnih.gov The reaction's selectivity can be simply controlled by the choice of solvent in some cases, allowing for the synthesis of either 1,2- or 1,3-diketones from the same starting materials. researchgate.net

Enantioselective Synthesis: Beyond regioselectivity, achieving enantioselectivity is a significant goal in synthesizing chiral molecules. Electrochemical and microbial reductions of 1,2-diketones have been compared for their effectiveness. rsc.orgpsu.edu Electrochemical reduction at a fixed potential is highly selective, yielding α-ketols without the formation of diols. rsc.orgpsu.edu Microbial reduction, for instance using Proteus mirabilis, can be even more chemo- and regioselective. rsc.orgpsu.edu This microbial method can produce enantiomerically pure (2S)-α-ketols in high yields after short incubation times. rsc.orgpsu.edu An asymmetric variant of the umpolung addition of diethylzinc to α-diketones has also been developed, using a cinchona alkaloid ligand to achieve high enantiomeric ratios. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Nonadecane 2,6 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For a molecule like Nonadecane-2,6-dione (C₁₉H₃₆O₂), a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

One-Dimensional NMR Techniques (¹H, ¹³C) for Proton and Carbon Framework Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons. The terminal methyl group (C19) protons would appear at the most upfield region (~0.88 ppm), while the methyl protons adjacent to the C2 carbonyl group (C1) would be significantly downfield (~2.1 ppm) due to the deshielding effect of the carbonyl. Protons on carbons adjacent to the carbonyl groups (α-protons at C3, C5, and C7) would resonate in the range of 2.2-2.5 ppm. The extensive methylene (B1212753) (-(CH₂)₁₁-) chain would produce a large, complex signal centered around 1.2-1.6 ppm nih.govlibretexts.org.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbons (C2 and C6) are the most deshielded, with predicted chemical shifts exceeding 200 ppm. The carbons α to the carbonyls (C1, C3, C5, C7) would appear in the 30-45 ppm range. The long alkyl chain carbons would have signals in the 22-32 ppm range, and the terminal methyl carbon (C19) would be the most shielded at approximately 14 ppm nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for aliphatic ketones and alkanes. nih.govlibretexts.org

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 2.15 (s) ~30
2 - >208
3 2.45 (t) ~43
4 1.55 (quint) ~24
5 2.40 (t) ~42
6 - >210
7 2.35 (t) ~40
8-18 1.2-1.6 (m) 22-32

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Long-Range Correlations

To definitively assign these signals and confirm the structure, two-dimensional NMR experiments are essential. nih.govhebmu.edu.cn

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule, typically between protons on adjacent carbons. For this compound, COSY would show correlations between H3/H4, H4/H5, and H5/H7, as well as throughout the long alkyl chain (H7 through H19), confirming the connectivity of the carbon backbone. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the ¹H signal at ~2.15 ppm would correlate with the ¹³C signal at ~30 ppm, assigning them to the C1 methyl group. nih.govwhiterose.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It provides connectivity information across quaternary centers and heteroatoms, such as the carbonyl groups. Key HMBC correlations would include:

Protons at C1 and C3 correlating to the C2 carbonyl carbon.

Protons at C5 and C7 correlating to the C6 carbonyl carbon.

These correlations would definitively place the carbonyl groups at positions 2 and 6. nih.govhebmu.edu.cn

Variable Temperature NMR Studies for Conformational Dynamics and Tautomeric Equilibria

Diketones, particularly those with a β-relationship (1,3-diones), are known to exist in equilibrium with their enol tautomers. While this compound is a 1,5-dione, the potential for keto-enol tautomerism, especially involving the C2-keto group, still exists. The enol form of the related 4,6-nonadecanedione has been reported spectrabase.com.

Variable temperature (VT) NMR studies can provide insight into such dynamic processes. rsc.org By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts or the broadening and coalescing of signals. publicationslist.orgscilit.com If a tautomeric equilibrium exists for this compound, lowering the temperature could slow the rate of interconversion, potentially allowing for the observation of distinct signals for both the keto and enol forms. rsc.org This would provide valuable data on the equilibrium position and the thermodynamic parameters of the tautomerization process.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MSⁿ) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. For this compound (C₁₉H₃₆O₂), the calculated exact mass is 296.27153 Da. An experimental HRMS measurement confirming this value would validate the molecular formula.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Mechanisms

Mass spectrometry not only confirms molecular weight but also provides structural information through fragmentation analysis. The method of ionization significantly influences the resulting mass spectrum.

Electron Ionization (EI): This is a high-energy technique that often leads to extensive fragmentation. The mass spectra of aliphatic ketones are characterized by several key fragmentation pathways spectroscopyonline.com:

α-Cleavage: The most common fragmentation for ketones involves the cleavage of the bond adjacent to the carbonyl group. libretexts.orgjove.com For this compound, this could occur on either side of both carbonyls, leading to a variety of acylium ions.

McLafferty Rearrangement: This rearrangement occurs if a γ-hydrogen is available for transfer to the carbonyl oxygen, resulting in the elimination of a neutral alkene. A peak at m/z 58 is often diagnostic for methyl ketones undergoing this rearrangement. jove.commetwarebio.com The C2-carbonyl has γ-hydrogens at C5, and the C6-carbonyl has γ-hydrogens at C9, making McLafferty rearrangements highly probable.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. metwarebio.comwaters.com For this compound, ESI in positive ion mode would be expected to show a prominent ion at m/z 297.2793 ([C₁₉H₃₇O₂]⁺) and potentially at m/z 319.2612 ([C₁₉H₃₆O₂Na]⁺). Tandem MS (MS/MS) on these precursor ions would then be used to induce fragmentation and obtain structural information.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound Predictions based on established fragmentation mechanisms for aliphatic ketones. libretexts.orgspectroscopyonline.comjove.com

m/z Predicted Origin Fragmentation Type
43 [CH₃CO]⁺ α-Cleavage at C2-C3
58 [C₃H₆O]⁺• McLafferty Rearrangement at C2-carbonyl
99 [C₆H₁₁O]⁺ α-Cleavage at C6-C7
115 [C₆H₁₁O₂]⁺ α-Cleavage at C5-C6
253 [M - C₃H₇]⁺ α-Cleavage at C1-C2 with loss of tridecyl radical

Elucidation of Ion Formation Mechanisms in Advanced Ionization Techniques

Understanding ion formation is key to interpreting mass spectra. In EI, a high-energy electron collides with the analyte molecule, ejecting an electron to form a molecular ion (M⁺•), which is a radical cation. ugto.mx The excess energy in this ion causes it to fragment through various homolytic and heterolytic cleavage pathways. spectroscopyonline.com

In contrast, ESI involves the formation of ions in solution prior to their transfer into the gas phase. metwarebio.com For a ketone like this compound, protonation typically occurs on one of the carbonyl oxygens in an acidic solution, forming an [M+H]⁺ ion. This process is much gentler, preserving the molecular ion and allowing for controlled fragmentation in subsequent MS/MS stages. waters.com This control is particularly useful for methodically piecing together the structure by isolating a specific ion and observing its specific daughter products.

Table 3: Chemical Compounds Mentioned in this Article

Compound Name Molecular Formula
This compound C₁₉H₃₆O₂
4,6-nonadecanedione C₁₉H₃₆O₂

Advanced Spectroscopic and Crystallographic Analysis of this compound: A Review of Available Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no published research specifically detailing the advanced spectroscopic and crystallographic characterization of the chemical compound This compound . Consequently, the generation of a detailed article with specific research findings, data tables, and in-depth analysis for this particular compound is not possible at this time.

The investigation sought information pertaining to the following analytical techniques for this compound and its derivatives, as per the requested outline:

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: No spectral data providing functional group identification or detailing electronic transitions for this compound could be located.

X-ray Diffraction Analysis: There are no available crystallographic studies that would provide information on the absolute stereochemistry or the solid-state conformational analysis of this compound.

Searches for this specific diketone did not yield any experimental or theoretical data. While information exists for related but structurally distinct compounds such as nonane-2,6-dione nih.gov, 2-nonadecanone, and n-nonadecane researchgate.netmassbank.eunist.gov, the strict focus on this compound as per the instructions precludes the inclusion of data from these other molecules. The structural differences, primarily the length of the alkyl chain and the position and nature of the functional groups, mean that the spectroscopic and crystallographic properties of these related compounds cannot be accurately extrapolated to represent this compound.

Therefore, the sections on Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Diffraction Analysis for this compound remain unwritten due to the absence of foundational research on this specific chemical entity.

Computational Chemistry Approaches to Nonadecane 2,6 Dione Research

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanics (QM) provides the fundamental framework for understanding the behavior of electrons in molecules, which in turn governs their structure, stability, and reactivity. For a molecule like Nonadecane-2,6-dione, QM methods are indispensable for a detailed analysis.

Density Functional Theory (DFT) Calculations for Geometries, Vibrational Frequencies, and Reaction Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a balance between accuracy and computational cost, making it suitable for relatively large molecules like this compound. numberanalytics.commdpi.com DFT calculations can be employed to determine several key properties:

Optimized Geometries: DFT can predict the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This includes bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the preferred spatial orientation of the long alkyl chain and the carbonyl groups.

Vibrational Frequencies: Following a geometry optimization, a frequency calculation can be performed. q-chem.com These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. q-chem.com This allows for a theoretical IR spectrum to be generated, which can aid in the identification and characterization of the molecule. For this compound, characteristic peaks would be expected for the C=O stretches of the ketone groups and various C-H bond vibrations.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters and Vibrational Frequencies for this compound

This table illustrates the type of data that would be generated from DFT calculations on this compound. The values are hypothetical and for illustrative purposes only.

ParameterCalculated Value
Geometrical Parameters
C2=O Bond Length~1.22 Å
C6=O Bond Length~1.22 Å
C-C-C Bond Angle (chain)~112°
Vibrational Frequencies
C=O Stretch (Symmetric)~1715 cm⁻¹
C=O Stretch (Asymmetric)~1735 cm⁻¹
CH₂ Scissoring~1465 cm⁻¹
CH₂ Rocking~720 cm⁻¹

Prediction of Reaction Mechanisms, Transition States, and Kinetic Profiles

Understanding how a reaction proceeds step-by-step is fundamental to controlling its outcome. Computational methods can map out the entire reaction pathway. numberanalytics.comnumberanalytics.comrsc.org

Reaction Mechanisms: By identifying all intermediates and transition states, a detailed reaction mechanism can be proposed. For this compound, this could involve, for example, the mechanism of an intramolecular aldol (B89426) condensation or its reaction with an external nucleophile.

Transition States: A transition state is the highest energy point on a reaction coordinate, and its structure and energy determine the reaction rate. numberanalytics.com Methods like the Nudged Elastic Band (NEB) can be used to locate transition state structures between a known reactant and product. utexas.eduscm.comsandia.govdtu.dkvasp.at For a reaction involving this compound, identifying the transition state would provide insight into the specific bonds that are breaking and forming at the peak of the energy barrier. utexas.edumdpi.com

Kinetic Profiles: Once the energies of the reactants and transition states are known, the activation energy can be calculated. This, in conjunction with transition state theory, allows for the prediction of reaction rate constants, providing a full kinetic profile of the reaction. numberanalytics.com

Analysis of Molecular Orbitals, Electron Density, and Reactivity Descriptors

The distribution of electrons in a molecule dictates where it is most likely to react.

Molecular Orbitals: Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgnumberanalytics.comnumberanalytics.comnumberanalytics.com The HOMO represents the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region that most readily accepts an electron (electrophilic character). libretexts.orgnumberanalytics.comnumberanalytics.com For this compound, the LUMO would likely be localized around the carbonyl carbons, indicating their susceptibility to nucleophilic attack. libretexts.org

Electron Density: The electron density, ρ(r), reveals the probability of finding an electron at a given point in space. numberanalytics.com Regions of high electron density are typically associated with nucleophilic sites, while regions of low electron density indicate electrophilic sites. numberanalytics.com

Reactivity Descriptors: Based on FMO energies and electron density, various reactivity descriptors can be calculated. researchgate.net These include chemical potential, hardness, softness, and the electrophilicity index, which provide a quantitative measure of a molecule's reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics is excellent for studying the electronic details of a molecule, it is often too computationally expensive for observing the motion of large molecules over time. This is where Molecular Dynamics (MD) simulations excel.

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. This allows for the simulation of the movement of every atom in the molecule over a period of time, providing insights into its dynamic behavior. researchgate.nethu-berlin.de For this compound, with its long, flexible alkyl chain, MD is particularly useful. aip.orgbohrium.comacs.org

Conformational Analysis: The long nonadecane (B133392) chain can adopt a vast number of different shapes, or conformations. MD simulations can explore this conformational landscape, identifying the most stable and frequently occurring conformations. aip.org This is crucial for understanding how the molecule might interact with other molecules or surfaces.

Solvent Effects: The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations can explicitly include solvent molecules or use an implicit solvation model to represent the solvent as a continuous medium. wikipedia.orgnih.govfu-berlin.denih.govresearchgate.net This would allow researchers to study how the conformation and reactivity of this compound are influenced by different environments, such as water or a nonpolar organic solvent. wikipedia.orgfu-berlin.de

Application of Machine Learning and Data Science in Diketone Property Prediction and Molecular Design

In recent years, machine learning (ML) and data science have emerged as powerful tools in chemistry. mdpi.comresearchgate.net By training on large datasets of known molecules and their properties, ML models can learn to predict the properties of new, unstudied molecules.

Property Prediction: For diketones, ML models could be developed to predict a wide range of properties, such as boiling point, solubility, and even spectroscopic characteristics. This often falls under the umbrella of Quantitative Structure-Property Relationship (QSPR) modeling, which seeks to find a mathematical relationship between a molecule's structure and its properties. mdpi.comwikipedia.orgresearchgate.netontosight.aiacs.org

Molecular Design: Beyond prediction, ML can be used for inverse design. An algorithm could be tasked with designing new diketone molecules that possess a specific set of desired properties, potentially leading to the discovery of new functional materials or compounds.

Table 2: Illustrative QSPR Model for Predicting a Property of Diketones

This table shows a simplified, hypothetical QSPR model. Real models would involve more complex descriptors and statistical methods.

Molecular DescriptorContribution to Property
Molecular WeightPositive
Number of Carbonyl GroupsPositive
LogP (Lipophilicity)Negative
Polar Surface AreaPositive
Predicted Property = (w₁ × MW) + (w₂ × nCO) - (w₃ × LogP) + (w₄ × PSA) + c

w₁, w₂, w₃, w₄ are weighting factors determined from the model training, and c is a constant.

Computational Spectroscopic Data Prediction and Validation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data. numberanalytics.comnumberanalytics.comsustainability-directory.comrsc.orgaip.org

Predicting Spectra: As mentioned, DFT can predict IR spectra. Similarly, methods exist to predict Nuclear Magnetic Resonance (NMR) spectra, including chemical shifts and coupling constants. q-chem.comchemrxiv.orgzenodo.orgunibo.itresearchgate.net For this compound, this would mean generating theoretical ¹H and ¹³C NMR spectra, which would be invaluable for its synthesis and characterization.

Validation: The comparison between predicted and experimental spectra is a crucial validation step. numberanalytics.comrsc.org If the computed spectrum closely matches the experimental one, it provides strong confidence in the accuracy of the computational model and the calculated structure. rsc.org This synergy between theory and experiment is essential for unambiguously determining the structure and properties of a molecule. sustainability-directory.com

Research Applications and Emerging Roles of Long Chain Diketones in Chemical Science

Nonadecane-2,6-dione and Analogs as Key Precursors in Complex Organic Synthesis

Diketones are fundamental precursors in organic synthesis, valued for their reactivity in forming a variety of carbon-carbon and carbon-heteroatom bonds. mdpi.com Long-chain diketones, such as this compound, provide a scaffold that can be elaborated into intricate molecular structures.

The synthesis of complex cyclic architectures is a significant area where diketone precursors are employed. Macrocyclic and polycyclic compounds are of great interest due to their applications in host-guest chemistry, catalysis, and as synthetic ionophores. The strategic placement of ketone functionalities along a long aliphatic chain, as in this compound, offers multiple reaction sites for cyclization reactions.

One prominent strategy involves the use of diketones in condensation reactions to form larger ring systems. For example, the Stobbe condensation of cyclododecanone (B146445) with diethyl succinate (B1194679) has been used as a key step in a ring-expansion approach to synthesize macrocyclic ketones. illinois.edu Similarly, long-chain diketones can serve as starting points for creating complex macrocycles. The synthesis of macropolycyclic ligands often involves the reaction of dioxo macrocycles or other diketone-containing precursors with bis-electrophilic or bis-nucleophilic spacers under high-dilution conditions to favor intramolecular cyclization. researchgate.netresearchgate.net

Calixarenes, a class of macrocycles, can be functionalized with 1,3-diketone groups to create versatile ligands capable of complexing metal ions. mdpi.comrsc.org These functionalized calixarenes are synthesized by reacting a calixarene (B151959) backbone with reagents like acetylacetone (B45752). mdpi.com Although this compound is a 1,5-diketone, its long hydrocarbon chain provides a flexible backbone that could be adapted for the synthesis of unique, large-ring macrocycles not readily accessible from smaller precursors.

Table 1: Examples of Macrocyclic and Polycyclic Systems Derived from Diketone Precursors

Precursor TypeResulting SystemSynthetic StrategyReference
1,3-Diketone-functionalized Calix researchgate.netareneLanthanide-complexing MacrocyclesAddition of acetylacetone moieties to a calixarene platform. mdpi.comrsc.org
α-Diketones (e.g., 2,3-pentanedione)Tetraaza Macrocyclic Complexes[2+2] cyclocondensation with diamines in the presence of a metal template. researchgate.net
Cyclododecanone (precursor to a dione)Macrocyclic Musks (e.g., Exaltone®)Ring expansion via Stobbe condensation followed by cyclization and reduction. illinois.edu
Dioxo MacrocyclesMacrobicyclic and Macrotricyclic LigandsReaction with bis-electrophilic spacers under high dilution. researchgate.net

The functionalization of diketones is a powerful tool for generating novel molecular architectures with tailored properties. alfa-chemistry.com Late-stage functionalization (LSF) strategies, in particular, allow for the diversification of complex molecules, which is crucial for developing new materials and therapeutic agents. acs.org Electrochemical methods have emerged as a sustainable platform for such transformations. acs.org

For long-chain diketones like this compound, the methylene (B1212753) groups adjacent to the carbonyls are susceptible to functionalization. These positions can be targeted for alkylation, halogenation, or the introduction of other functional groups, leading to a wide range of derivatives. mdpi.com The incorporation of halogen atoms, for instance, can enhance the stability and modify the pharmacokinetic properties of organic molecules. mdpi.com

Furthermore, the diketone moiety itself can be a platform for constructing more complex systems. BF2 complexes of 1,3-dipyrrolyl-1,3-diketones can be functionalized by introducing groups like formyl, iodo, nitro, and amine, which alters their electronic and photophysical properties, making them valuable for applications in organic electronics and chemosensors. rsc.org These strategies highlight the potential for modifying long-chain diketones to create advanced, functional molecules.

Coordination Chemistry of Diketones with Metal Centers

The ability of diketones to form stable complexes with a vast range of metal ions is one of their most significant properties in chemical science. ulisboa.ptulisboa.pt This is primarily due to their existence in a keto-enol tautomeric equilibrium, where the enol form can be deprotonated to form a monoanionic ligand that acts as an excellent chelator. ulisboa.pticm.edu.pl

The design of diketone ligands for specific metal complexes is guided by several principles. The substituents on the diketone backbone play a crucial role in determining the properties of the final metal complex. rsc.org

Steric Hindrance: Introducing bulky substituents near the coordination site can influence the geometry and stability of the complex. Sterically hindered ligands can protect the metal center and may favor the formation of specific isomers. ulisboa.ptulisboa.pt

Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl groups) tend to shift the keto-enol equilibrium toward the enol form, which can enhance the stability of the resulting metal complex. ulisboa.pt Conversely, electron-releasing groups can have the opposite effect. The reactivity of rhodium(I) β-diketonate complexes, for instance, is directly dependent on the electronic nature of the diketone's substituents. iosrjournals.org

Extended Conjugation and Functional Groups: Incorporating aromatic rings or other π-systems can influence the electronic and photophysical properties of the complex, which is particularly important for developing luminescent materials. rsc.org The introduction of additional donor atoms into the ligand backbone can create multidentate "scorpionate" ligands with unique coordination behaviors. ulisboa.ptulisboa.pt

Preorganization: Incorporating diketone functionalities into a pre-organized scaffold, such as a calixarene, enhances the chelation efficiency due to the favorable positioning of the donor oxygen atoms. mdpi.com

The interaction between diketones and metal centers has been extensively studied to understand their fundamental properties.

Chelation Modes: β-Diketones typically act as bidentate ligands, coordinating to a metal ion through their two oxygen atoms to form a stable six-membered ring. ulisboa.ptresearchgate.net This is known as κ²-O,O-chelation. ulisboa.pt However, other coordination modes are possible, including acting as a monodentate ligand or as a bridging ligand between multiple metal centers. ulisboa.pt

Table 2: Common Chelation Modes of Diketonate Ligands with Metal Centers

Chelation ModeDescriptionSignificanceReference
κ²-O,O-ChelatingThe most common mode, where the deprotonated enol form binds to a single metal center through both oxygen atoms, forming a six-membered ring.Forms highly stable complexes due to the chelate effect. ulisboa.pt
N-MonodentateOccurs in diketones functionalized with nitrogen-containing heterocycles (e.g., pyrazole), where coordination happens through the nitrogen atom.Allows for different structural motifs and reactivity. ulisboa.pt
N,O,O-BridgingThe ligand bridges multiple metal centers using both the diketone oxygens and another donor atom (e.g., nitrogen).Leads to the formation of polynuclear complexes and coordination polymers. ulisboa.pt

Stability: The high stability of diketonate-metal complexes is largely attributed to the "chelate effect," where the formation of a ring structure is entropically more favorable than the coordination of two separate monodentate ligands. ulisboa.pt The stability can be further tuned by the substituents on the ligand. Studies on rare-earth metal complexes with various β-diketones have shown that while the pKa values of the ligands may be similar, the stability of their complexes can vary significantly based on the ligand's structure. acs.org The rigidity and topology of the ligand, such as in cross-bridged tetraazamacrocycles, can also dramatically enhance the kinetic stability of the complex, provided there is good complementarity between the ligand and the metal ion. mdpi.com

Electronic Properties: The electronic properties of diketonate complexes are influenced by both the metal and the ligand. The ligand's structure affects the electron density around the metal center, which in turn influences the complex's reactivity and redox potentials. iosrjournals.orgmdpi.com UV-Vis spectroscopy is a key tool for studying these properties and the complex formation process. rsc.org For lanthanide complexes, the diketone ligand often acts as an "antenna," absorbing light and transferring the energy to the metal ion, resulting in the characteristic luminescence of the lanthanide. rsc.orgfrontiersin.org

Development of Advanced Organic Materials Employing Diketone Scaffolds

The versatility and robust coordination chemistry of diketones make them excellent scaffolds for the development of advanced organic materials with a wide range of applications. researchgate.net

Diketone-based metal complexes are extensively used in the following areas:

Luminescent Materials: Lanthanide β-diketonate complexes are renowned for their strong luminescence, making them suitable for applications in optical devices, fluoroimmunoassays, and bio-imaging. rsc.orgalfachemic.com The diketone ligand absorbs UV light efficiently and transfers the energy to the lanthanide ion, which then emits light at a characteristic wavelength. frontiersin.orgalfachemic.com

Catalysis: Metal-diketonate complexes are employed as catalysts in a variety of organic reactions, including polymerization, cross-coupling, and C-H activation. alfa-chemistry.comalfachemic.com For example, acetylacetone-based rare-earth complexes are used as catalysts for polymer synthesis, offering high stereoregularity and fast reaction rates. alfachemic.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Polydentate diketone ligands are used as building blocks for constructing MOFs and coordination polymers. alfa-chemistry.com These materials possess high porosity and are valuable for applications in gas storage, separation, and sensing. alfa-chemistry.com

Functional Scaffolds: The diketone scaffold itself is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. researchgate.netamanote.com By modifying the scaffold, researchers can design molecules with specific properties, such as anticancer or antimicrobial activity. researchgate.netajol.info

Table 3: Advanced Organic Materials Derived from Diketone Scaffolds

Material TypeDiketone RoleKey ApplicationsReference
Luminescent MaterialsLigand in lanthanide complexes (antenna effect).Optical devices, bio-imaging, sensors, LEDs. rsc.orgfrontiersin.orgalfachemic.com
Homogeneous CatalystsLigand stabilizing metal centers (e.g., rare earths, transition metals).Polymerization, organic synthesis (cross-coupling, C-H activation). alfa-chemistry.comalfachemic.com
Metal-Organic Frameworks (MOFs)Organic linker/building block.Gas storage and separation, sensing, drug delivery. alfa-chemistry.com
Functionalized PolymersHeat stabilizer for PVC; monomer for specialty polymers.Improving thermal stability and processing of polymers. icm.edu.plalfachemic.com
3D Tissue ScaffoldsComponent of biocompatible materials.Tissue engineering and regenerative medicine. light-am.com

Future Research Directions and Unaddressed Challenges in Nonadecane 2,6 Dione Chemistry

Discovery of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The development of environmentally friendly and efficient methods for synthesizing long-chain diketones like Nonadecane-2,6-dione is a primary area for future research. Traditional methods often require harsh conditions or produce significant waste. Modern synthetic chemistry is moving towards more sustainable practices.

Future synthetic strategies could focus on:

Catalytic C-C Bond Formation: Nickel-catalyzed C-C coupling reactions using renewable resources like ethanol (B145695) and methanol (B129727) as building blocks have shown promise for creating 1,5-diketones. chemistryviews.org This approach, which proceeds through a dehydrogenation pathway, offers a green alternative to traditional methods, releasing only H2 and H2O as byproducts. chemistryviews.org

Transition-Metal-Free Reactions: One-pot methods that avoid transition metals are highly desirable. nih.govnih.gov For instance, a Claisen-Schmidt condensation followed by a Michael addition of aryl ketones and aldehydes can produce 1,5-diketones with high yields and minimal waste. nih.govnih.gov Exploring similar pathways for aliphatic diketones is a logical next step.

Aqueous Synthesis: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. rsc.org Reactions catalyzed by simple bases like aqueous potassium hydroxide (B78521) have demonstrated better yields, faster rates, and simpler workups for synthesizing highly substituted 1,5-diketones. rsc.org Adapting such methods for long-chain aliphatic diketones could significantly improve sustainability.

Innovative Starting Materials: Research into the ketonization of long-chain esters, derived from the transesterification of technical fats, presents another sustainable route. pjoes.com This process can yield ketones with two long carbon chains, which are valuable for producing surface-active agents. pjoes.com

Table 1: Comparison of Potential Synthetic Routes for Long-Chain Diketones
Synthetic StrategyKey AdvantagesPotential Challenges for this compoundReference
Nickel-Catalyzed C-C CouplingUses renewable feedstocks (ethanol, methanol), sustainable byproducts (H2O, H2).Substrate scope for long aliphatic chains needs to be established. chemistryviews.org
Transition-Metal-Free One-Pot SynthesisCost-effective, environmentally friendly, high isolated yields, shorter reaction times.Primarily demonstrated for aryl ketones; adaptation to aliphatic systems required. nih.govnih.gov
Aqueous KOH-Catalyzed DimerizationImproved yields and diastereoselectivities, faster rates, simpler workups, energy-efficient.Solubility of the long non-polar chain of this compound in an aqueous medium. rsc.org
Ketonization of Long-Chain EstersUtilizes bio-based feedstocks (fats), produces ketones with long chains directly.High melting points of products can complicate the process, requiring a diluent. pjoes.com

In-depth Mechanistic Elucidation of Unexplored Transformations of Long-Chain Diketones

The reactivity of long-chain diketones like this compound is rich but not fully understood. The presence of two carbonyl groups separated by a flexible aliphatic chain allows for various intramolecular and intermolecular reactions, the mechanisms of which are ripe for investigation.

Key areas for mechanistic study include:

Cyclization Reactions: 1,5-Diketones are well-known precursors to six-membered rings, such as pyridines. nih.gov The Paal-Knorr furan (B31954) synthesis is another key transformation, converting 1,4-diketone units into furan rings, which can alter chain conformation. d-nb.info Understanding the precise mechanisms, including the role of catalysts like long-chained acidic ionic liquids, could allow for controlled synthesis of complex heterocyclic structures. acs.org

Radical Pathways: Preliminary studies on other diketone syntheses suggest the involvement of radical processes. acs.orgresearchgate.net For instance, visible-light-promoted nickel-catalyzed intramolecular cyclization/oxidation sequences likely proceed via a radical mechanism. acs.org Investigating whether similar radical pathways can be initiated in this compound could open up new reaction manifolds.

Enzymatic Transformations: Nature employs diverse mechanisms for cleaving β-diketone functionalities. nih.gov Enzymes like 6-oxocamphor hydrolase use a catalytic dyad to activate water for nucleophilic attack, while others may utilize metal ions. nih.gov Exploring the enzymatic landscape for the transformation of long-chain aliphatic diketones could lead to highly selective and efficient biocatalytic processes.

Integration of Multiscale Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources. rsc.orgaalto.fi For a molecule like this compound, a multiscale modeling approach is particularly relevant. researchgate.netnasa.gov

Future research should integrate computational methods to:

Predict Reaction Outcomes: Quantum chemical calculations, particularly density functional theory (DFT), can be used to model reaction pathways and transition states. rsc.orgnih.gov This allows for the prediction of reaction feasibility, selectivity, and the identification of key intermediates before experiments are conducted. rsc.orgnih.gov

Design Substrate Libraries: Computational tools can help design libraries of substrates to quantitatively model reaction performance. nih.gov By calculating descriptors like steric parameters and carbonyl IR stretching frequencies, researchers can build mathematical models that predict how structural changes will affect reaction outcomes, such as enantioselectivity. nih.gov

Simulate Complex Environments: Multiscale modeling can combine high-level quantum mechanics (QM) for the reacting core with molecular mechanics (MM) for the surrounding environment (QM/MM). nih.gov This is crucial for understanding reactions in solution or within enzyme active sites. nih.govnih.gov For long-chain molecules, dissipative particle dynamics (DPD) can simulate macromolecular behavior, such as micelle formation, providing insight into the local environment where a reaction occurs. nih.govacs.org

Table 2: Computational Approaches for Studying Long-Chain Diketones
MethodologyApplication AreaKey Insight ProvidedReference
Density Functional Theory (DFT)Reaction mechanism and catalyst design.Calculates transition state energies and reaction pathways. rsc.orgnih.gov
QM/MM (Quantum/Molecular Mechanics)Enzyme catalysis and condensed-phase reactions.Models the electronic changes of the reaction within a classical environment. nih.gov
Dissipative Particle Dynamics (DPD)Macromolecular self-assembly and morphology.Investigates micelle formation and the dielectric environment for reactions in nanoreactors. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR)Predictive modeling of reaction performance.Develops mathematical models linking molecular descriptors to reaction outcomes. nih.gov

Exploration of New Chemical Applications in Emerging Fields Beyond Biological Systems

While diketones have been studied for their biological activities, their potential in materials science and other non-biological fields is an exciting and underexplored frontier. ijpras.com The long aliphatic chain and reactive ketone groups of this compound make it an intriguing candidate for new materials.

Potential future applications include:

Polymer Chemistry: Aliphatic polyketones, created from the copolymerization of olefins with carbon monoxide, are a class of thermoplastics with excellent mechanical properties. researchgate.net The 1,4-dicarbonyl groups in these polymers are highly reactive, allowing for post-functionalization to create materials with tailored properties for applications like fire-retardant materials, membranes, and adhesives. researchgate.net this compound could serve as a monomer or a building block for novel aliphatic polyesters or other specialty polymers. researchgate.net

Material Science: The dicarbonyl motif is a valuable precursor in organic synthesis and materials science. nih.gov For example, they can be used to synthesize quinoxalines, which have applications as photoinitiators and fluorescent sensors. nih.gov The long aliphatic chain of this compound could be leveraged to impart specific solubility or self-assembly properties to such materials.

Surface Chemistry: Long-chain ketones are known to be useful for producing surface-active agents. pjoes.com The specific structure of this compound, with its two polar ketone groups on a long non-polar chain, suggests potential applications as a surfactant, emulsifier, or corrosion inhibitor, where it could form protective films on metal surfaces.

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